3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
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Overview
Description
3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is particularly valuable in drug development, organic synthesis, and molecular biology studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond between the brominated benzene and the cyclopropyl-hydroxypropylamine.
The reaction conditions often include:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reactions.
Temperature: Controlled temperatures to optimize the reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: For efficient and consistent production.
Purification techniques: Such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: De-brominated benzamides.
Substitution products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying molecular interactions and biological pathways.
Medicine: In the development of potential therapeutic agents.
Industry: For creating specialized materials and chemicals.
Mechanism of Action
The mechanism by which 3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide exerts its effects involves:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways to achieve the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
- 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
Uniqueness
3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is unique due to its specific bromine position on the benzene ring, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-3-1-2-10(8-11)13(17)15-7-6-12(16)9-4-5-9/h1-3,8-9,12,16H,4-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWCNTRBMKJIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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